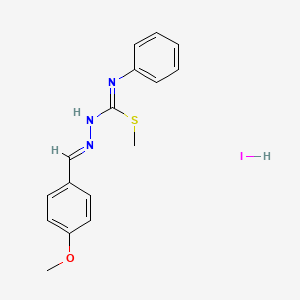![molecular formula C18H18ClNOS B5694322 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as CCT251545, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine works by inhibiting the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is a member of the BET family of proteins, which are known to play a key role in the development of cancer. By inhibiting the activity of BRD4, 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to inhibit the expression of genes that are involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is that it is a highly specific inhibitor of BRD4. This makes it an ideal tool for studying the role of this protein in cancer development and progression. However, one of the limitations of using 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it is a small molecule inhibitor, which can make it difficult to deliver to cells in vivo.
Direcciones Futuras
There are a number of future directions for the study of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One potential direction is the development of more potent and selective inhibitors of BRD4. Another potential direction is the investigation of the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine in clinical trials for the treatment of cancer is an important future direction that will help to determine the efficacy and safety of this compound in humans.
Métodos De Síntesis
The synthesis of 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 4-chlorobenzyl alcohol, which is converted into the corresponding chloride using thionyl chloride. The resulting chloride is then reacted with 4-hydroxyphenyl isothiocyanate to form the corresponding isothiocyanate. This isothiocyanate is then reacted with pyrrolidine to form 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. 1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4. This protein plays a key role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-16-7-3-14(4-8-16)13-21-17-9-5-15(6-10-17)18(22)20-11-1-2-12-20/h3-10H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQSXFNGRCQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)




![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)
![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)